Bancroftinone
Overview
Description
Bancroftinone, also known as 1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)ethanone, is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It appears as a yellow to orange crystalline solid with an aromatic odor . This compound is primarily used as an intermediate in organic synthesis and as a reagent and catalyst in various chemical reactions .
Mechanism of Action
This aromatic ketone belongs to the class of alkyl-phenylketones . The following sections will delve into the various aspects of Bancroftinone’s mechanism of action.
Target of Action
It is known that this compound displays significant inhibitory effects on the activity of certain enzymes, such as cyclooxygenase-2 (cox-2) .
Mode of Action
Given its inhibitory effects on cox-2 , it can be inferred that this compound interacts with this enzyme, leading to changes in its activity. This interaction could potentially alter the biochemical processes in which COX-2 is involved.
Biochemical Pathways
Considering its inhibitory effects on cox-2 , it is plausible that this compound could influence the biochemical pathways involving this enzyme. The downstream effects of this interaction would depend on the specific role of COX-2 in these pathways.
Result of Action
Given its inhibitory effects on cox-2 , this compound likely leads to changes at the molecular and cellular levels, potentially influencing the processes in which COX-2 is involved.
Biochemical Analysis
Biochemical Properties
Bancroftinone is an aromatic ketone that displays significant inhibitory effects on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2)
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It’s possible that this compound interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that this compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It’s possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bancroftinone can be synthesized through the reaction of benzoic acid and benzaldehyde under alkaline conditions . The specific synthetic route and conditions may vary based on the desired yield and purity. The general reaction involves the condensation of benzoic acid with benzaldehyde in the presence of a base such as sodium hydroxide, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Bancroftinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions involving this compound often use halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Bancroftinone has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Bancroftinone belongs to the class of alkyl-phenylketones and shares similarities with other compounds in this class. Some similar compounds include:
Acetophenone: A simple aromatic ketone with similar structural features but lacks the hydroxyl and methoxy groups present in this compound.
This compound’s uniqueness lies in its specific combination of functional groups, which confer its distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-6-9(14-3)5-8(13)10(7(2)12)11(6)15-4/h5,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTVTRPNMVUOIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1OC)C(=O)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317702 | |
Record name | Bancroftinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bancroftinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14964-98-8 | |
Record name | Bancroftinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14964-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bancroftinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bancroftinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
44 - 45 °C | |
Record name | Bancroftinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041406 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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